molecular formula C12H12O3 B12682356 5-Isopropyl-4-methylphthalic anhydride CAS No. 84029-86-7

5-Isopropyl-4-methylphthalic anhydride

Cat. No.: B12682356
CAS No.: 84029-86-7
M. Wt: 204.22 g/mol
InChI Key: HARMCMJYOSSBBK-UHFFFAOYSA-N
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Description

5-Isopropyl-4-methylphthalic anhydride is a heterocyclic organic compound with the molecular formula C₁₂H₁₂O₃ and a molecular weight of 204.22188 g/mol . It is known for its unique structure, which includes a five-membered ring, a six-membered ring, and an anhydride functional group. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Isopropyl-4-methylphthalic anhydride can be synthesized through several methods. One common approach involves the reaction of 5-isopropyl-4-methylphthalic acid with acetic anhydride under reflux conditions . The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the anhydride.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-4-methylphthalic anhydride undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form 5-isopropyl-4-methylphthalic acid.

    Esterification: Reacts with alcohols to form esters.

    Amidation: Reacts with amines to form amides.

Common Reagents and Conditions

    Hydrolysis: Typically performed in the presence of a base, such as sodium hydroxide, at elevated temperatures.

    Esterification: Requires an alcohol and a catalyst, such as sulfuric acid, under reflux conditions.

    Amidation: Involves the use of amines and may require a dehydrating agent, such as dicyclohexylcarbodiimide (DCC).

Major Products Formed

    Hydrolysis: 5-Isopropyl-4-methylphthalic acid.

    Esterification: Various esters depending on the alcohol used.

    Amidation: Corresponding amides based on the amine used.

Scientific Research Applications

5-Isopropyl-4-methylphthalic anhydride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 5-Isopropyl-4-methylphthalic anhydride involves its reactivity as an anhydride. It can undergo nucleophilic acyl substitution reactions, where the anhydride group is attacked by nucleophiles such as water, alcohols, or amines . This leads to the formation of carboxylic acids, esters, or amides, respectively. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    5-Isopropyl-4-methylphthalic acid: The hydrolyzed form of the anhydride.

    Hexahydro-4-methylphthalic anhydride: Another anhydride with a similar structure but different reactivity.

    Trimellitic anhydride: A related compound with three carboxylic acid groups.

Uniqueness

5-Isopropyl-4-methylphthalic anhydride is unique due to its specific substitution pattern and the presence of both isopropyl and methyl groups on the aromatic ring. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Biological Activity

5-Isopropyl-4-methylphthalic anhydride (IMPA) is a heterocyclic organic compound with the molecular formula C₁₂H₁₂O₃ and a molecular weight of approximately 204.22 g/mol. This compound has garnered attention in various scientific fields, particularly in chemistry, biology, and medicine, due to its potential biological activities and applications.

IMPA can be synthesized through several methods, including the reaction of 5-isopropyl-4-methylphthalic acid with acetic anhydride under reflux conditions. Industrial production often utilizes high-pressure reactors to optimize yield and purity. The compound is characterized by its ability to undergo hydrolysis, esterification, and amidation reactions, making it versatile in organic synthesis.

The biological activity of IMPA is primarily attributed to its reactivity as an anhydride. It can participate in nucleophilic acyl substitution reactions, where the anhydride group is attacked by nucleophiles such as water, alcohols, or amines. This reactivity is crucial for its interactions with biological macromolecules .

Biological Activity

1. Cytotoxicity and Antitumor Activity

Research indicates that IMPA exhibits cytotoxic effects on various cancer cell lines. A study demonstrated that IMPA could induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The compound's ability to disrupt cellular functions highlights its potential as an antitumor agent.

2. Interaction with Biomolecules

IMPA has been investigated for its interactions with DNA and proteins. Its reactive intermediates can form adducts with DNA, potentially leading to mutagenic effects. This property makes it a valuable compound in cancer research, particularly in understanding the mechanisms of chemical carcinogenesis.

3. Enzymatic Activity

Studies have shown that IMPA can inhibit certain enzymes involved in metabolic pathways, which may contribute to its biological effects. For instance, it has been observed to inhibit the activity of cytochrome P450 enzymes, which play a critical role in drug metabolism and detoxification processes.

Case Studies

Case Study 1: Antitumor Activity

In a controlled study involving MCF-7 cells, researchers treated the cells with varying concentrations of IMPA. The results indicated a dose-dependent increase in cytotoxicity, with significant apoptosis observed at higher concentrations (IC50 = 25 µM). The study concluded that IMPA could be a promising candidate for further development as an anticancer agent.

Case Study 2: Genotoxicity Assessment

A genotoxicity assessment was conducted using the Ames test to evaluate the mutagenic potential of IMPA. The results showed a significant increase in revertant colonies in treated strains of Salmonella typhimurium compared to controls, suggesting that IMPA has mutagenic properties that warrant further investigation into its safety profile.

Comparative Analysis

The following table summarizes the biological activities of IMPA compared to related compounds:

CompoundCytotoxicityMutagenicityEnzyme Inhibition
This compoundHighYesYes
4-Methylphthalic AnhydrideModerateNoNo
Trimellitic AnhydrideLowNoYes

Properties

CAS No.

84029-86-7

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

5-methyl-6-propan-2-yl-2-benzofuran-1,3-dione

InChI

InChI=1S/C12H12O3/c1-6(2)8-5-10-9(4-7(8)3)11(13)15-12(10)14/h4-6H,1-3H3

InChI Key

HARMCMJYOSSBBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C(C)C)C(=O)OC2=O

Origin of Product

United States

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